molecular formula C16H15N3O4 B6496290 3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid CAS No. 1338671-64-9

3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid

Cat. No. B6496290
CAS RN: 1338671-64-9
M. Wt: 313.31 g/mol
InChI Key: IJMLFFNVFDKPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid, also known as 3-MOPP, is a novel pyrazolopyridine derivative that has been gaining attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it attractive for a wide range of applications, including as a fluorescent labeling agent, a reagent for synthesis, and a tool for studying biological systems.

Scientific Research Applications

3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid has a wide range of potential applications in scientific research. One of the most promising applications is as a fluorescent labeling agent. By combining this compound with other fluorescent molecules, researchers can create highly sensitive and selective fluorescent labels for use in a variety of research applications, such as imaging, flow cytometry, and cell sorting. In addition, this compound can be used as a reagent for the synthesis of other compounds, such as peptides, amines, and amino acids. Finally, this compound can be used as a tool for studying biological systems. For example, this compound has been used to study the structure and function of enzymes, to investigate the mechanism of action of drugs, and to study the effects of environmental toxins on cells.

Mechanism of Action

The mechanism of action of 3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to interact with various proteins, including histone deacetylases (HDACs), which are involved in gene expression, and kinases, which are involved in signal transduction. Finally, this compound has been shown to affect the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell types and animal models. In cell culture studies, this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of genes involved in inflammation and cell survival. In animal models, this compound has been shown to reduce inflammation and to improve the symptoms of certain diseases, such as arthritis and ulcerative colitis. In addition, this compound has been shown to improve the symptoms of depression and anxiety in animal models.

Advantages and Limitations for Lab Experiments

3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid has several advantages for use in laboratory experiments. For example, it is relatively easy to obtain, and it is stable and soluble in a variety of solvents. In addition, this compound can be used in a variety of cell types and animal models, making it a versatile tool for laboratory research. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in water, and it can be toxic at high concentrations.

Future Directions

The potential future directions for the use of 3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid are vast. In addition to its potential applications in scientific research, this compound could be used as a therapeutic agent for the treatment of various diseases. For example, it could be used to treat inflammation, depression, and anxiety, or to inhibit the growth of cancer cells. In addition, this compound could be used as a tool for studying the effects of environmental toxins on cells and for studying the structure and function of enzymes. Finally, this compound could be used as a fluorescent labeling agent for imaging, flow cytometry, and cell sorting.

Synthesis Methods

3-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid can be synthesized from a variety of starting materials, including 3-hydroxyphenylacetic acid, 3-methoxyphenylacetic acid, and 3-methoxyphenylpropionic acid. One of the most common methods for synthesizing this compound involves the reaction of the starting material with hydrazine hydrate in the presence of a base, such as potassium carbonate. In this reaction, hydrazine hydrate is used to form the pyrazole ring structure, and the base serves to catalyze the reaction. The reaction is then followed by a series of purification steps to isolate the desired product.

properties

IUPAC Name

3-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-12-4-2-3-11(9-12)13-10-14-16(22)18(6-5-15(20)21)7-8-19(14)17-13/h2-4,7-10H,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMLFFNVFDKPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.